molecular formula C9H6N4O2 B6191727 1-(4,5-dicyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid CAS No. 2680532-14-1

1-(4,5-dicyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid

Cat. No. B6191727
M. Wt: 202.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,5-Dicyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid (DCI-CPA) is a type of dicyanoimidazole compound that has been extensively studied in recent years due to its potential applications in both scientific research and industrial processes. DCI-CPA has unique properties that make it an attractive option for many research and industrial applications, such as its ability to form strong complexes with metal ions and its high solubility in organic solvents.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-(4,5-dicyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid involves the reaction of 1-cyclopropanecarbonyl-4,5-dicyanoimidazole with a suitable reagent to introduce the carboxylic acid group.

Starting Materials
1-cyclopropanecarbonyl-4,5-dicyanoimidazole

Reaction
Step 1: Dissolve 1-cyclopropanecarbonyl-4,5-dicyanoimidazole in a suitable solvent such as dichloromethane., Step 2: Add a suitable reagent such as sodium hydroxide to the reaction mixture to introduce the carboxylic acid group., Step 3: Stir the reaction mixture at room temperature for a suitable period of time., Step 4: Acidify the reaction mixture with a suitable acid such as hydrochloric acid to obtain the desired product., Step 5: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography.

Scientific Research Applications

1-(4,5-dicyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid has been studied for its potential applications in scientific research, particularly in the fields of catalysis, metal-ion complexation, and drug delivery. In catalysis, 1-(4,5-dicyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid has been used to catalyze the formation of carbon-carbon bonds and the polymerization of olefins. In metal-ion complexation, 1-(4,5-dicyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid has been used to form stable complexes with metal ions, such as zinc, copper, and iron. In drug delivery, 1-(4,5-dicyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid has been used to form complexes with drugs, allowing them to be delivered to specific sites in the body in controlled amounts.

Mechanism Of Action

The mechanism of action of 1-(4,5-dicyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid is largely due to its ability to form strong complexes with metal ions. These complexes are formed by the coordination of the dicyanoimidazole moiety of 1-(4,5-dicyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid with the metal ion. The complex then undergoes a series of reactions, such as protonation, deprotonation, and oxidation-reduction, that lead to the formation of the desired product.

Biochemical And Physiological Effects

1-(4,5-dicyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid has been studied for its potential biochemical and physiological effects. In laboratory studies, 1-(4,5-dicyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid has been shown to increase the rate of cell proliferation and reduce the rate of cell death. It has also been shown to increase the production of reactive oxygen species, which can lead to oxidative stress. Additionally, 1-(4,5-dicyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid has been shown to inhibit the activity of enzymes involved in energy metabolism, such as adenosine triphosphate synthase and cytochrome c oxidase.

Advantages And Limitations For Lab Experiments

1-(4,5-dicyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easily synthesized, and its high solubility in organic solvents makes it easy to handle. Additionally, its ability to form strong complexes with metal ions makes it useful for a variety of applications, such as catalysis and drug delivery. However, 1-(4,5-dicyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid also has some limitations, such as its low thermal stability, which can limit its use in certain applications.

Future Directions

1-(4,5-dicyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid has a wide range of potential future applications, including its use as a catalyst for organic synthesis, its use as a drug delivery system, and its use as a potential therapeutic agent. Additionally, further research is needed to better understand the mechanism of action of 1-(4,5-dicyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid and its potential biochemical and physiological effects. Finally, 1-(4,5-dicyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid could be used as a platform for the development of new materials and devices, such as sensors and actuators.

properties

CAS RN

2680532-14-1

Product Name

1-(4,5-dicyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid

Molecular Formula

C9H6N4O2

Molecular Weight

202.2

Purity

0

Origin of Product

United States

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